1-[13-(2-amino-2-oxoethyl)-19,22-dibenzyl-16-butan-2-yl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
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Overview
Description
The compound “1-[13-(2-amino-2-oxoethyl)-19,22-dibenzyl-16-butan-2-yl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide” is a highly complex organic molecule. Compounds of this nature are often synthesized for specific applications in fields such as medicinal chemistry, biochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve the use of various organic reactions such as condensation, cyclization, and spiro-annulation.
Functional group modifications: Introduction of amino, carbonyl, and other functional groups through reactions like amination, acylation, and oxidation.
Final assembly: Coupling of different fragments using peptide coupling reagents or other cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
The compound may have various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Possible use as a drug candidate or in drug delivery systems.
Industry: Applications in materials science, such as the development of new polymers or nanomaterials.
Mechanism of Action
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects or other outcomes.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar functional groups.
Spiro compounds: Molecules with a spiro-connected ring system.
Thioethers: Compounds containing sulfur atoms in their structure.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications.
Properties
Molecular Formula |
C53H77N13O10S2 |
---|---|
Molecular Weight |
1120.4 g/mol |
IUPAC Name |
1-[13-(2-amino-2-oxoethyl)-19,22-dibenzyl-16-butan-2-yl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H77N13O10S2/c1-4-31(2)43-50(75)63-38(28-41(54)67)47(72)64-39(51(76)66-25-15-21-40(66)49(74)61-35(20-14-24-58-52(56)57)45(70)59-32(3)44(55)69)30-77-78-53(22-12-7-13-23-53)29-42(68)60-36(26-33-16-8-5-9-17-33)46(71)62-37(48(73)65-43)27-34-18-10-6-11-19-34/h5-6,8-11,16-19,31-32,35-40,43H,4,7,12-15,20-30H2,1-3H3,(H2,54,67)(H2,55,69)(H,59,70)(H,60,68)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58) |
InChI Key |
JBRSEGPHBNCLDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N)CC(=O)N |
Origin of Product |
United States |
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